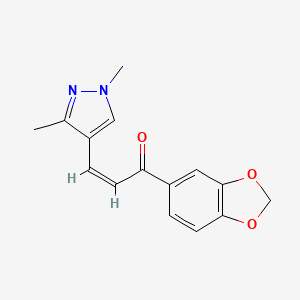![molecular formula C20H22N2O2 B4854055 1-{4-[4-(1H-benzimidazol-1-yl)butoxy]phenyl}-1-propanone](/img/structure/B4854055.png)
1-{4-[4-(1H-benzimidazol-1-yl)butoxy]phenyl}-1-propanone
Descripción general
Descripción
1-{4-[4-(1H-benzimidazol-1-yl)butoxy]phenyl}-1-propanone, also known as BZP, is a synthetic compound that has been studied for its potential use in scientific research. This compound has gained attention due to its unique chemical structure, which allows it to interact with certain receptors in the body.
Mecanismo De Acción
1-{4-[4-(1H-benzimidazol-1-yl)butoxy]phenyl}-1-propanone acts as a stimulant by increasing the release of neurotransmitters such as dopamine and serotonin in the brain. This results in an increase in energy, alertness, and euphoria. 1-{4-[4-(1H-benzimidazol-1-yl)butoxy]phenyl}-1-propanone also has an inhibitory effect on the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
1-{4-[4-(1H-benzimidazol-1-yl)butoxy]phenyl}-1-propanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose from the liver, which can lead to hyperglycemia. 1-{4-[4-(1H-benzimidazol-1-yl)butoxy]phenyl}-1-propanone has also been shown to increase the release of stress hormones such as cortisol and adrenaline.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{4-[4-(1H-benzimidazol-1-yl)butoxy]phenyl}-1-propanone in lab experiments is its ability to selectively interact with certain receptors in the body. This allows researchers to study the effects of specific neurotransmitters on behavior and cognition. However, one limitation of using 1-{4-[4-(1H-benzimidazol-1-yl)butoxy]phenyl}-1-propanone is its potential for abuse. Due to its stimulant effects, it is important to use caution when handling and administering 1-{4-[4-(1H-benzimidazol-1-yl)butoxy]phenyl}-1-propanone in lab settings.
Direcciones Futuras
There are several future directions for research on 1-{4-[4-(1H-benzimidazol-1-yl)butoxy]phenyl}-1-propanone. One area of interest is its potential as a treatment for certain psychiatric disorders, such as depression and anxiety. 1-{4-[4-(1H-benzimidazol-1-yl)butoxy]phenyl}-1-propanone has also been studied for its potential use in the treatment of obesity, due to its ability to suppress appetite. Additionally, further research is needed to better understand the long-term effects of 1-{4-[4-(1H-benzimidazol-1-yl)butoxy]phenyl}-1-propanone use on the body and brain.
Conclusion:
In conclusion, 1-{4-[4-(1H-benzimidazol-1-yl)butoxy]phenyl}-1-propanone, or 1-{4-[4-(1H-benzimidazol-1-yl)butoxy]phenyl}-1-propanone, is a synthetic compound that has potential applications in scientific research. Its unique chemical structure allows it to interact with certain receptors in the body, which has led to its study in fields such as neuroscience and pharmacology. While 1-{4-[4-(1H-benzimidazol-1-yl)butoxy]phenyl}-1-propanone has advantages as a research tool, caution must be taken due to its potential for abuse. Future research will continue to explore the potential uses and effects of 1-{4-[4-(1H-benzimidazol-1-yl)butoxy]phenyl}-1-propanone.
Aplicaciones Científicas De Investigación
1-{4-[4-(1H-benzimidazol-1-yl)butoxy]phenyl}-1-propanone has been studied for its potential use as a research tool in a variety of fields, including neuroscience, pharmacology, and toxicology. It has been shown to interact with certain receptors in the body, including serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition.
Propiedades
IUPAC Name |
1-[4-[4-(benzimidazol-1-yl)butoxy]phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-20(23)16-9-11-17(12-10-16)24-14-6-5-13-22-15-21-18-7-3-4-8-19(18)22/h3-4,7-12,15H,2,5-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHOCICQNBPBAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCCCN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-(Benzimidazol-1-yl)butoxy]phenyl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-naphthyl{1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B4853981.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4853983.png)
![1-ethyl-N-(2-furylmethyl)-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B4853989.png)
![1-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4853999.png)
![N-benzyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4854004.png)
![methyl 5-(aminocarbonyl)-2-({[4-(4-fluorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4854016.png)

![2-mercapto-3-[3-(4-morpholinyl)propyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4854034.png)

![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4854046.png)
![N-bicyclo[2.2.1]hept-2-yl-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B4854049.png)
![2-{[(3-{[(4-chlorophenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4854051.png)
![3-(pentyloxy)-6H-benzo[c]chromen-6-one](/img/structure/B4854059.png)